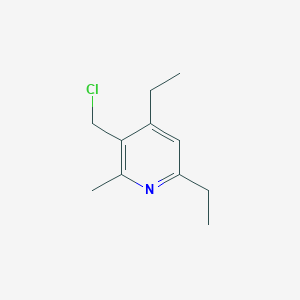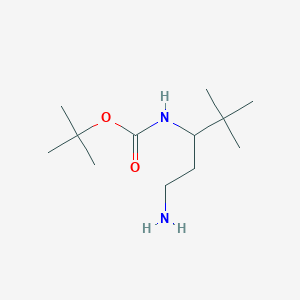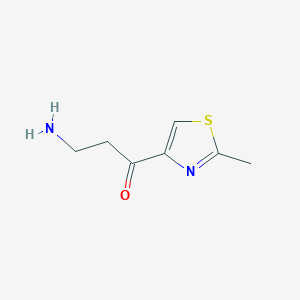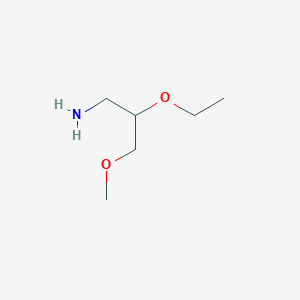
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H12N2 This compound is a derivative of naphthalene, featuring an amino group and a nitrile group attached to a tetrahydronaphthalene backbone
Preparation Methods
The synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation . Another approach involves the Darzens synthesis, which uses intramolecular electrophilic aromatic substitution reactions of 1-aryl-pent-4-ene with concentrated sulfuric acid .
Industrial production methods may vary, but they generally follow similar principles, utilizing catalytic hydrogenation or other efficient synthetic routes to produce the compound on a larger scale.
Chemical Reactions Analysis
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydronaphthalene derivatives with reduced functional groups.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon derivative of naphthalene, used as a hydrogen-donor solvent.
1-Amino-1,2,3,4-tetrahydronaphthalene: A similar compound with an amino group but lacking the nitrile group.
2-Amino-1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A compound with additional functional groups, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,11H,5-6,13H2 |
InChI Key |
QBTICSRULGWPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B15256115.png)

![5-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15256132.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine](/img/structure/B15256142.png)
